N-methyl-3-[(3-nitro-1H-pyrazol-1-yl)methyl]-1,2,4-oxadiazole-5-carboxamide
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Overview
Description
N-methyl-3-[(3-nitro-1H-pyrazol-1-yl)methyl]-1,2,4-oxadiazole-5-carboxamide is a heterocyclic compound that features a pyrazole ring, an oxadiazole ring, and a carboxamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-methyl-3-[(3-nitro-1H-pyrazol-1-yl)methyl]-1,2,4-oxadiazole-5-carboxamide typically involves multiple steps. One common route includes the nitration of a pyrazole derivative followed by the formation of the oxadiazole ring. The reaction conditions often involve the use of strong acids like nitric acid and sulfuric acid for nitration, and subsequent cyclization reactions under controlled temperatures .
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the implementation of purification techniques such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
N-methyl-3-[(3-nitro-1H-pyrazol-1-yl)methyl]-1,2,4-oxadiazole-5-carboxamide can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The compound can be reduced using reagents like hydrogen gas in the presence of a catalyst.
Substitution: The nitro group can be substituted with other functional groups through nucleophilic substitution reactions
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen gas, palladium catalysts, and nucleophiles such as amines or thiols. Reaction conditions typically involve controlled temperatures and pressures to ensure the desired transformation .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group can yield an amino derivative, while substitution reactions can introduce various functional groups onto the pyrazole ring .
Scientific Research Applications
N-methyl-3-[(3-nitro-1H-pyrazol-1-yl)methyl]-1,2,4-oxadiazole-5-carboxamide has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the development of new materials with specific properties, such as high thermal stability and energetic materials
Mechanism of Action
The mechanism of action of N-methyl-3-[(3-nitro-1H-pyrazol-1-yl)methyl]-1,2,4-oxadiazole-5-carboxamide involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. The pyrazole and oxadiazole rings can also participate in binding interactions with enzymes or receptors, influencing various biochemical pathways .
Comparison with Similar Compounds
Similar Compounds
4,4’-dinitro-1H,1’H-[3,3’-bipyrazole]-5,5’-diamine: Another nitropyrazole derivative with potential energetic material applications.
N,N-dimethyl-3,5-dinitro-1H-pyrazol-4-amine: Known for its use in melt-castable explosives.
1-methyl-3-propyl-4-nitro-1H-pyrazole-5-carboxylic acid: A structurally similar compound with different substituents on the pyrazole ring.
Uniqueness
N-methyl-3-[(3-nitro-1H-pyrazol-1-yl)methyl]-1,2,4-oxadiazole-5-carboxamide is unique due to the presence of both the oxadiazole and pyrazole rings, which confer distinct chemical and physical properties.
Properties
Molecular Formula |
C8H8N6O4 |
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Molecular Weight |
252.19 g/mol |
IUPAC Name |
N-methyl-3-[(3-nitropyrazol-1-yl)methyl]-1,2,4-oxadiazole-5-carboxamide |
InChI |
InChI=1S/C8H8N6O4/c1-9-7(15)8-10-5(12-18-8)4-13-3-2-6(11-13)14(16)17/h2-3H,4H2,1H3,(H,9,15) |
InChI Key |
RAFFACGKTNJTES-UHFFFAOYSA-N |
Canonical SMILES |
CNC(=O)C1=NC(=NO1)CN2C=CC(=N2)[N+](=O)[O-] |
Origin of Product |
United States |
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